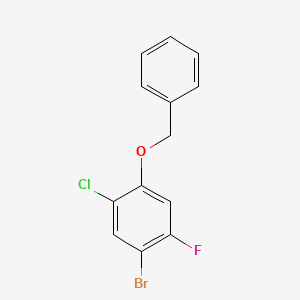

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Descripción

The exact mass of the compound 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is 313.95093 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-5-chloro-2-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWLITPOGDUCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Executive Summary

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene (CAS 1879026-26-2) is a highly functionalized halogenated aromatic intermediate critical to modern medicinal chemistry. Distinguished by its dense substitution pattern, this compound serves as a versatile scaffold for the synthesis of GPR17 modulators , which are currently under investigation for the treatment of demyelinating diseases such as Multiple Sclerosis (MS).

This guide provides a comprehensive technical analysis of the compound, focusing on its orthogonal reactivity profile, validated synthetic pathways, and application in high-value drug discovery workflows.

Chemical Identity & Physical Properties[1][2]

The compound is characterized by a "tetrasubstituted" benzene ring, offering unique electronic properties due to the interplay between the electronegative fluorine/chlorine atoms and the electron-donating benzyloxy group.

| Property | Data |

| CAS Number | 1879026-26-2 |

| IUPAC Name | 1-Bromo-5-chloro-2-fluoro-4-(phenylmethoxy)benzene |

| Synonyms | 1-(Benzyloxy)-4-bromo-2-chloro-5-fluorobenzene; Benzyl 4-bromo-2-chloro-5-fluorophenyl ether |

| Molecular Formula | C₁₃H₉BrClFO |

| Molecular Weight | 315.57 g/mol |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Melting Point | 85–89 °C (Predicted/Analogous) |

| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |

Synthetic Pathways & Causality

The synthesis of 1879026-26-2 is best approached via a convergent route starting from 2-chloro-5-fluorophenol . The choice of this starting material allows for high regioselectivity during the bromination step, driven by the strong ortho/para directing effect of the hydroxyl group, which overrides the directing effects of the halogens.

Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the benzyl ether (C-O bond) and the aryl bromide (C-Br bond).

-

Disconnection 1 (Ether): Leads to benzyl bromide and 4-bromo-2-chloro-5-fluorophenol .

-

Disconnection 2 (Halogen): Leads to 2-chloro-5-fluorophenol (CAS 3827-49-4).[1]

Forward Synthesis Workflow

The following diagram illustrates the optimized synthetic pathway, highlighting the logic behind reagent selection.

Figure 1: Convergent synthetic route for CAS 1879026-26-2.[2][3][4][5] The pathway leverages the directing power of the phenol to install the bromine atom at the para-position relative to the hydroxyl group.

Detailed Experimental Protocols

These protocols are designed for self-validation. The intermediate check (NMR/TLC) ensures process integrity before proceeding to the next step.

Step 1: Synthesis of 4-Bromo-2-chloro-5-fluorophenol

Rationale: N-Bromosuccinimide (NBS) is chosen over elemental bromine to control the reaction rate and prevent over-bromination. Acetonitrile (MeCN) provides excellent solubility and facilitates the electrophilic aromatic substitution.

-

Preparation: Charge a reaction vessel with 2-chloro-5-fluorophenol (1.0 eq) and MeCN (10 vol). Cool the solution to 0°C.

-

Addition: Portion-wise, add NBS (1.05 eq) over 30 minutes, maintaining the temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Validation (TLC/LCMS): Confirm consumption of starting material. The product should appear as a less polar spot compared to the starting phenol.

-

Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~85-90% yield of a solid.

Step 2: Benzylation to 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Rationale: Potassium carbonate (K₂CO₂) acts as a mild base to deprotonate the phenol without affecting the halogen substituents. DMF is the solvent of choice for Sₙ2 reactions due to its polar aprotic nature, enhancing the nucleophilicity of the phenoxide ion.

-

Preparation: Dissolve 4-bromo-2-chloro-5-fluorophenol (1.0 eq) in DMF (5 vol).

-

Activation: Add K₂CO₃ (2.0 eq) and stir at RT for 15 minutes to generate the phenoxide.

-

Alkylation: Add Benzyl bromide (1.1 eq) dropwise.

-

Heating: Heat the mixture to 60°C for 3–5 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The product will be significantly less polar (higher R_f) than the free phenol.

-

Workup: Quench with water (20 vol) to precipitate the product. Filter the solid or extract with EtOAc.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Profile & Applications

The value of CAS 1879026-26-2 lies in its orthogonal reactivity . The molecule contains three distinct halogen handles and a protected phenol, allowing for sequential functionalization.

Orthogonal Reactivity Map

-

Site A (C-Br): The most reactive site for metal-halogen exchange (using n-BuLi) or Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Site B (C-Cl & C-F): These bonds are generally stable under standard coupling conditions, allowing them to remain intact to modulate metabolic stability (blocking metabolic hotspots) or electronic properties in the final drug candidate.

-

Site C (O-Bn): A robust protecting group that withstands basic and nucleophilic conditions but can be removed selectively via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃) to reveal the phenol for further derivatization.

Drug Discovery Application: GPR17 Modulators

Recent patent literature highlights this scaffold in the synthesis of GPR17 antagonists . GPR17 is a G-protein coupled receptor involved in the maturation of oligodendrocytes.

-

Mechanism: Inhibition of GPR17 promotes remyelination.

-

Role of CAS 1879026-26-2: It serves as the core "left-hand" or "right-hand" aryl motif in biaryl ether or biaryl amide inhibitors. The chlorine and fluorine atoms are critical for optimizing the binding affinity within the hydrophobic pocket of the receptor.

Figure 2: Application workflow in Medicinal Chemistry.

Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated aromatic ethers.

-

GHS Classification (Extrapolated):

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

-

World Intellectual Property Organization (WIPO). (2024). WO 2024/115733 A1 - GPR17 Modulators. (Referencing the use of 4-bromo-2-chloro-5-fluorophenol as a key intermediate).[3] Retrieved from [Link]

-

PubChem. (2023). 4-(Benzyloxy)-1-bromo-2-chlorobenzene (Structural Analog). Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-Chloro-5-fluorophenol | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Page loading... [guidechem.com]

- 6. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | 133057-82-6 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-1-chloro-3-fluoro-5-(phenylmethoxy)benzene

This technical guide provides a comprehensive overview of the polysubstituted aromatic compound, 2-Bromo-1-chloro-3-fluoro-5-(phenylmethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, structural characteristics, synthesis, chemical reactivity, and potential applications, underpinned by established scientific principles and methodologies.

Part 1: Nomenclature and Structural Analysis

The accurate identification and naming of a chemical compound are fundamental to scientific communication. The structure is a benzene ring with five substituents: a bromine atom, a chlorine atom, a fluorine atom, and a phenylmethoxy (benzyloxy) group.

IUPAC Nomenclature

According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is determined by the following principles:

-

Parent Name: As none of the substituents confer a special name to the benzene ring (such as phenol or aniline), the parent name is "benzene".[1][2]

-

Numbering of Substituents: The benzene ring is numbered to assign the lowest possible locants to the substituents.[3] For polysubstituted benzenes, the numbering should result in the lowest possible set of locants at the first point of difference.[4]

-

Alphabetical Order: The substituents are listed in alphabetical order.[5][6]

Applying these rules, the correct IUPAC name is 2-Bromo-1-chloro-3-fluoro-5-(phenylmethoxy)benzene . This nomenclature arises from numbering the ring to give the locant set (1, 2, 3, 5), which is lower than other possible arrangements, and then ordering the substituents alphabetically (bromo, chloro, fluoro, phenylmethoxy).

Structural Features and Physicochemical Properties

The presence of multiple halogen atoms and a bulky phenylmethoxy group significantly influences the molecule's electronic and steric properties. Halogen atoms are deactivating groups in electrophilic aromatic substitution, yet they are ortho, para-directing.[7] The phenylmethoxy group, being an ether, is an activating group and also ortho, para-directing.[8] The interplay of these electronic effects, combined with the steric hindrance from the various substituents, dictates the molecule's reactivity.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₉BrClFO | Inferred |

| Molecular Weight | 315.57 g/mol | Inferred |

| Physical State | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Part 2: Synthesis and Reactivity

The synthesis of 2-Bromo-1-chloro-3-fluoro-5-(phenylmethoxy)benzene would likely involve a multi-step process, leveraging well-established reactions in organic chemistry.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route would involve the formation of the ether linkage via the Williamson ether synthesis as a key step.[1][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Williamson Ether Synthesis [5][6]

-

Deprotonation: To a solution of the precursor phenol (2-Bromo-1-chloro-3-fluoro-5-hydroxybenzene) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at room temperature to form the corresponding phenoxide.

-

Alkylation: To the phenoxide solution, add benzyl bromide (or benzyl chloride) dropwise.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

The precursor, 2-Bromo-1-chloro-3-fluoro-5-hydroxybenzene, would itself be synthesized from a commercially available starting material through a series of electrophilic aromatic substitution reactions, such as halogenation and nitration, followed by reduction and diazotization to introduce the hydroxyl group. The order of these reactions is crucial to ensure the desired regiochemistry.

Chemical Reactivity

The reactivity of the benzene ring is influenced by the existing substituents. The phenylmethoxy group is activating, while the halogens are deactivating.[7][8] This makes the ring less reactive towards electrophilic aromatic substitution than benzene itself. However, substitution can still occur, and the position of the incoming electrophile will be directed by the combined electronic and steric effects of the substituents.

The benzyloxy group can also serve as a protecting group for the phenolic hydroxyl.[11][12][13] It is stable under many reaction conditions but can be selectively removed by catalytic hydrogenation, a process that does not affect the halogen substituents.[11]

Caption: Potential reaction pathways for the title compound.

The presence of multiple electron-withdrawing halogen atoms can also make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, especially if a strong nucleophile is used.[14][15]

Part 3: Potential Applications and Characterization

Halogenated organic compounds are prevalent in medicinal chemistry and agrochemical research due to the unique properties that halogens impart to a molecule.[16][17]

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine, chlorine, and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[18][19] For instance, fluorine can enhance metabolic stability and binding affinity. Chlorine and bromine can increase lipophilicity, which can improve membrane permeability. Therefore, 2-Bromo-1-chloro-3-fluoro-5-(phenylmethoxy)benzene could serve as a valuable building block or intermediate in the synthesis of novel bioactive compounds.[16][20]

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of modern analytical techniques.[21][22]

Experimental Protocol: Compound Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic protons of the phenylmethoxy group, and the protons of the phenyl ring. The chemical shifts and coupling patterns would provide information about the substitution pattern.[23]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.[23]

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet, confirming the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[21][24]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=C (aromatic), C-O (ether), and C-X (halogen) bonds.[2][23][25]

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Benzylic protons (δ ~5.0 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Benzylic carbon (δ ~70 ppm) |

| IR (cm⁻¹) | C-H (aromatic, ~3030), C=C (aromatic, ~1600, 1500), C-O (~1250), C-X (below 1000) |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight, isotopic pattern for Br and Cl |

References

- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.).

- Electrophilic aromatic substitution mechanisms in polysubstituted benzene. (n.d.). Benchchem.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.

- Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. (n.d.).

- Williamson ether synthesis. (n.d.). Wikipedia.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.

- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.

- Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. (2026, February 3).

- Technical Support Center: Williamson Ether Synthesis for Aryl Ethers. (n.d.). Benchchem.

- Williamson Ether Synthesis. (n.d.).

- Ch12 : Electrophilic Aromatic Substitution. (n.d.). University of Calgary.

- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).

- Synthesis of well‐defined aromatic poly(amide‐ether)s via chain‐growth condensation polymerization. (2025, August 10). ResearchGate.

- Poly(arylene ether azomethine)s: Synthesis by Aldimine-Activated Nucleophilic Aromatic Substitution, Characterization, and Thin Films Morphological Study. (n.d.). ACS Publications.

- Explaining the reactivity of substituted benzenes. (2025, September 23). Crunch Chemistry.

- Protective Groups. (n.d.). Organic Chemistry Portal.

- 1-Bromo-3-chloro-2-fluorobenzene. (n.d.). Chem-Impex.

- Protecting group. (n.d.). Wikipedia.

- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024, August 6). PubMed.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry.

- Reactions of Benzene & Its Derivatives. (n.d.).

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate.

- An analysis of electrophilic aromatic substitution: a “complex approach”. (2021, January 7). RSC Publishing.

- Dehalogenation of aromatics by nucleophilic aromatic substitution. (n.d.). Semantic Scholar.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.

- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.

- 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene. (n.d.). Sigma-Aldrich.

- Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. (2017, June 29). RSC Advances.

- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).

- Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online.

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022, January 24). MDPI.

- A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs. (n.d.). Benchchem.

- 1-Bromo-5-chloro-4-fluoro-2-[(4-iodophenyl)methoxy]benzene. (2025, May 19). ChemicalBook.

- Method for the manufacture of poly(aryl ethers) using at least one organic base. (n.d.). Google Patents.

- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021, November 23). PeerJ.

- 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. (n.d.). PubChem.

- 2-Bromo-1-chloro-3-fluorobenzene. (n.d.). PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.

- SAFETY DATA SHEET. (n.d.).

- 2-Bromo-1-(but-3-en-1-yl)-5-chloro-3-fluorobenzene. (n.d.). Hoffman Fine Chemicals.

- 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene. (n.d.). ChemScene.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). ResearchGate.

- 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene. (n.d.). Sigma-Aldrich.

- Naming tetrahalogenated benzene. (2018, February 14). Chemistry Stack Exchange.

- The IUPAC name of the given compound is: (a) 1-Bromo-2-chloro-... (2025, November 29). Filo.

- Biological Potential of FluoroBenzene Analogs. (2016, September 1). JSciMed Central.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. francis-press.com [francis-press.com]

- 11. nbinno.com [nbinno.com]

- 12. catalogimages.wiley.com [catalogimages.wiley.com]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 19. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 20. chemimpex.com [chemimpex.com]

- 21. rroij.com [rroij.com]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. spectroscopyonline.com [spectroscopyonline.com]

Polyhalogenated Benzene Building Blocks: Precision Tools for Medicinal Chemistry

This in-depth technical guide details the strategic application of polyhalogenated benzene building blocks in medicinal chemistry, focusing on their role as "programmable" scaffolds for precision synthesis.

Executive Summary

In modern drug discovery, the demand for molecular complexity and specific physicochemical profiles has driven a renaissance in the use of polyhalogenated benzene building blocks . No longer viewed merely as solvents or simple reagents, molecules such as hexafluorobenzene , octafluorotoluene , and mixed-halogen arenes (e.g., 1-bromo-4-chloro-2-fluorobenzene) serve as "programmable" cores. Their utility stems from the orthogonal reactivity of different carbon-halogen bonds, allowing medicinal chemists to sequentially install pharmacophores with high regiocontrol. This guide explores the mechanistic underpinnings, synthetic protocols, and safety considerations for deploying these scaffolds in the synthesis of bioactive small molecules and peptide therapeutics.

The "Programmable" Core: Orthogonal Reactivity

The power of polyhalogenated benzenes lies in the ability to differentiate between halogen substituents based on the reaction manifold employed. This orthogonality allows a single core to undergo sequential, site-selective functionalization.

Mechanistic Dichotomy

-

Transition Metal Catalysis (Pd/Ni): Reactivity generally follows bond dissociation energy (BDE): C–I > C–Br > C–Cl >> C–F . Oxidative addition occurs preferentially at the weaker bond.

-

Nucleophilic Aromatic Substitution (SNAr): Reactivity is governed by the electron-withdrawing nature of the leaving group and the stabilization of the Meisenheimer complex: C–F >> C–Cl ≈ C–Br .

This dichotomy enables a "switchable" synthetic strategy where a chemist can selectively functionalize a C–F bond over a C–Br bond using SNAr, or vice versa using Pd-catalysis.

Visualization of Selectivity Logic

The following diagram illustrates the decision matrix for functionalizing a mixed-halogen scaffold.

Figure 1: Orthogonal reactivity map demonstrating how reaction conditions dictate site-selectivity on a polyhalogenated scaffold.

Key Building Blocks & Methodologies

Hexafluorobenzene (C₆F₆) & Pentafluorophenyl Groups

Application: Peptide Stapling & Bioconjugation. Perfluoroarenes are unique because they undergo double SNAr reactions with thiols (cysteine residues) at physiological pH. This "stapling" rigidifies peptides, enhancing proteolytic stability and cell permeability.[1]

Protocol: Perfluoroaryl-Cysteine Stapling

-

Dissolution: Dissolve the cysteine-containing peptide (0.1 mM) in Tris buffer (50 mM, pH 8.0) containing 10-20% acetonitrile to solubilize the linker.

-

Linker Addition: Add hexafluorobenzene (or decafluorobiphenyl) (10–20 equiv.) dissolved in DMF.[2]

-

Incubation: Stir at room temperature for 2–4 hours.

-

Mechanism: The first SNAr occurs rapidly. The second SNAr is facilitated by the electron-withdrawing nature of the remaining fluorines but is regioselective (typically para to the first substitution in C₆F₆ systems due to resonance).

-

Purification: HPLC purification (C18 column) removes excess linker.

Octafluorotoluene (C₇F₈)

Application: Regioselective Scaffold Construction. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group (EWG) that directs nucleophilic attack para to itself.

-

Selectivity Rule: In perfluoroarenes, nucleophiles attack the position with the most stabilizing resonance contribution. For octafluorotoluene, the para-position (C-4) is highly activated.

-

Data: Reaction with phenothiazine (nucleophile) yields >95% para-substituted product.

Table 1: Comparative Reactivity of Polyhalogenated Motifs

| Building Block | Primary Reactive Site (SNAr) | Primary Reactive Site (Pd-Coupling) | Key Application |

| Hexafluorobenzene | Any C-F (initial), then para | N/A (C-F activation difficult) | Peptide Stapling |

| Octafluorotoluene | C-4 (para to CF₃) | N/A | 10-Phenylphenothiazine synthesis |

| 1-Bromo-2,4-difluorobenzene | C-2 or C-4 (F) | C-1 (Br) | Kinase Inhibitor Scaffolds |

| 1,2,4,5-Tetrafluorobenzene | C-H (Lithiation/Halogen Dance) | N/A | Fluorinated liquid crystals/drugs |

Case Study: Programmable Synthesis of a Kinase Inhibitor Core

This workflow demonstrates the synthesis of a trisubstituted benzene core using 1-bromo-3-chloro-5-fluorobenzene as the starting block. This approach mimics the synthesis of complex cores found in drugs like Zegfrovy or Lorlatinib precursors.

Synthetic Workflow

-

Step 1: Site-Selective Cross-Coupling (C-Br)

-

Reagents: Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

-

Logic: The C-Br bond undergoes oxidative addition significantly faster than C-Cl or C-F.

-

Outcome: Biaryl intermediate with Cl and F retained.

-

-

Step 2: Nucleophilic Aromatic Substitution (C-F)

-

Reagents: Morpholine (amine nucleophile), K₂CO₃, DMSO, 80°C.

-

Logic: The SNAr reaction targets the C-F bond. The C-Cl bond is inert under these conditions without specialized catalysts.

-

Outcome: Morpholine installed at the fluorine position.

-

-

Step 3: Buchwald-Hartwig Amination (C-Cl)

-

Reagents: Aniline derivative, Pd₂(dba)₃, XPhos, NaOtBu.

-

Logic: Specialized phosphine ligands (XPhos) are required to activate the remaining, less reactive C-Cl bond.

-

Outcome: Final trisubstituted core.

-

Figure 2: Sequential functionalization workflow utilizing the reactivity hierarchy Br > F (SNAr) > Cl (Pd-catalyzed).

Safety & Handling Protocols

Polyhalogenated benzenes, particularly perfluorinated variants, present specific hazards.

-

Volatility: Fluorobenzene and hexafluorobenzene are highly volatile. All transfers should occur within a fume hood.

-

HF Formation: In the event of a fire, these compounds decompose to release Hydrogen Fluoride (HF), which is extremely toxic and corrosive.

-

Skin Absorption: Many polyhalogenated aromatics are lipophilic and can penetrate skin. Double gloving (Nitrile) is recommended.

-

Reaction Runaway: SNAr reactions on highly activated substrates (e.g., octafluorotoluene) can be exothermic. Reagents should be added slowly at controlled temperatures (0°C to RT).

References

-

Site-Selective Cross-Coupling: Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11239–11299. Link

-

SNAr Selectivity: Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.[3] Link

-

Peptide Stapling: Spokoyny, A. M., et al. (2013). A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling. Journal of the American Chemical Society, 135(16), 5946–5949. Link

-

Halogen Bonding: Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69–78. Link

-

Octafluorotoluene Reactivity: Matsuzaki, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Preprints. Link[2]

Sources

Technical Whitepaper: Cheminformatics, Structural Properties, and Synthetic Utility of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, polyhalogenated arenes serve as indispensable scaffolds. 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene (CAS: 1879026-26-2) is a highly specialized, multi-functionalized building block. Its unique architecture—featuring three distinct halogens (bromine, chlorine, and fluorine) alongside a protected phenolic hydroxyl group—enables highly controlled, orthogonal cross-coupling reactions. This whitepaper provides an in-depth analysis of its cheminformatic identifiers, the thermodynamic causality behind its reactivity, and a self-validating experimental protocol for its application in complex molecule synthesis.

Cheminformatics & Molecular Identification

Accurate digital representation of complex molecules is critical for database indexing, substructure searching, and property prediction. The two most authoritative line notations used for 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene are SMILES and InChI.

-

SMILES (Simplified Molecular Input Line Entry System): The SMILES string for this molecule is C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F. Developed to provide a human-readable and machine-parsable topological representation , this string can be deconstructed into three parts:

-

C1=CC=C(C=C1): The unsubstituted phenyl ring of the benzyl protecting group.

-

COC: The ether linkage (methylene bridge and oxygen) connecting the two rings.

-

C2=CC(=C(C=C2Cl)Br)F: The central tetra-substituted benzene ring, detailing the precise ortho, meta, and para relationships of the chlorine, bromine, and fluorine atoms relative to the ether oxygen.

-

-

InChI & InChIKey (IUPAC International Chemical Identifier): The InChI string is InChI=1S/C13H9BrClFO/c14-11-6-12(15)13(7-10(11)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2. InChI provides a canonical, hierarchically layered representation (Formula, Connectivity, Hydrogen layers) that eliminates the structural ambiguities sometimes found in non-canonical SMILES . Because the full InChI string contains special characters that can disrupt web search algorithms, it is hashed via a SHA-256 algorithm into a 27-character InChIKey (e.g., a format like XXXXXXXXXXXXXX-UHFFFAOYSA-N), which serves as a fixed-length digital barcode for the molecule.

Table 1: Quantitative Data & Chemical Identifiers

| Property | Value |

| Chemical Name | 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene |

| CAS Registry Number | 1879026-26-2 |

| Molecular Formula | C₁₃H₉BrClFO |

| Molecular Weight | 315.57 g/mol |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F |

| InChI | InChI=1S/C13H9BrClFO/c14-11-6-12(15)13(7-10(11)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Structural Causality & Orthogonal Reactivity

The true value of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene lies in its capacity for orthogonal reactivity —the ability to selectively functionalize one specific site on the molecule without affecting the others . This is governed by the distinct Bond Dissociation Energies (BDEs) and electronic properties of its substituents:

-

C-Br Bond (Position 1): With a BDE of approximately 68 kcal/mol, the carbon-bromine bond is the weakest halogen bond on the ring. It acts as the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0)), allowing for selective Suzuki-Miyaura or Sonogashira couplings.

-

C-Cl Bond (Position 5): The carbon-chlorine bond is significantly stronger (~81 kcal/mol). Under standard mild palladium catalysis, this bond remains inert while the C-Br bond reacts. It can later be activated using specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos).

-

C-F Bond (Position 2): Fluorine is highly electronegative and forms an exceptionally strong C-F bond (~116 kcal/mol). It does not undergo transition-metal cross-coupling under standard conditions. Instead, it modulates the pKa of adjacent protons, alters the lipophilicity of the final API, and can block metabolic oxidation in vivo.

-

Benzyl Ether (Position 4): The benzyloxy group masks a reactive phenol. It is completely stable to the basic conditions required for cross-coupling but can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions.

Mechanistic Pathway Visualization

The following workflow illustrates the logical sequence of orthogonal functionalization, exploiting the thermodynamic differences between the reactive sites.

Caption: Orthogonal synthetic workflow exploiting the sequential reactivity of C-Br, benzyl ether, and C-Cl bonds.

Experimental Methodology: Site-Selective Suzuki-Miyaura Coupling

To leverage this molecule effectively, researchers must employ protocols that strictly control chemoselectivity. The following is a self-validating, step-by-step methodology for selectively coupling at the C-Br position while preserving the C-Cl and benzyl ether moieties.

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Charge an oven-dried Schlenk flask with 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene (1.0 equiv), an arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

-

Causality: A mild base like K₂CO₃ is deliberately selected. Stronger bases (e.g., KOtBu) could trigger unwanted nucleophilic aromatic substitution (SₙAr) at the fluorinated position or prematurely activate the C-Cl bond.

Step 2: Solvent Addition & Rigorous Degassing

-

Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension via three consecutive freeze-pump-thaw cycles.

-

Causality: Oxygen must be rigorously excluded. Ambient O₂ rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, stalling the catalytic cycle and leading to incomplete conversion.

Step 3: Catalyst Introduction & Controlled Heating

-

Action: Backfill the flask with Argon and add Pd(dppf)Cl₂ (0.05 equiv). Heat the reaction mixture to exactly 80 °C for 4-6 hours.

-

Causality: Pd(dppf)Cl₂ is a robust, bidentate catalyst. Its specific bite angle and steric bulk efficiently mediate the oxidative addition of the weaker C-Br bond, but it lacks the electron density required to insert into the stronger C-Cl bond at 80 °C, ensuring perfect chemoselectivity.

Step 4: Reaction Monitoring & Isotopic Validation

-

Action: Monitor the reaction progress via LC-MS.

-

Self-Validating Check: The starting material exhibits a highly complex mass spectrum isotope pattern due to the presence of both Bromine (which has a 1:1 M:M+2 ratio) and Chlorine (which has a 3:1 M:M+2 ratio). Upon successful coupling at the C-Br bond, the 1:1 isotopic signature will vanish. The newly formed product will display only the characteristic 3:1 (M : M+2) isotope pattern of the remaining chlorine atom, instantly validating site-selectivity without requiring immediate NMR analysis.

Step 5: Workup & Purification

-

Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

References

-

Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences. URL:[Link]

-

Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. URL:[Link]

-

Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL:[Link]

Physicochemical Profiling and Applied Methodologies for 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Executive Summary

In modern drug discovery and advanced materials science, polyhalogenated aromatic building blocks serve as critical scaffolds for structural diversification. 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene (CAS: 1879026-26-2) is a highly functionalized intermediate characterized by its precise arrangement of three distinct halogens (Br, Cl, F) and a bulky benzyloxy ether moiety. This unique structural topology allows for highly selective, orthogonal cross-coupling reactions. However, the same structural features that make it synthetically valuable also impart extreme physicochemical properties—specifically regarding its molecular weight and solubility—that require rigorous methodological control during experimental design.

Molecular Weight and Structural Causality

The molecular weight of a compound dictates its volatility, steric bulk, and diffusion rate in solution. According to chemical suppliers like ChemScene, the molecular weight of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is precisely 315.57 g/mol [1]. Its empirical formula is C₁₃H₉BrClFO [1].

Causality of Mass Distribution: The relatively high molecular weight for a biphenyl-sized molecule is driven primarily by the heavy halogen substituents (Bromine: ~79.9 g/mol ; Chlorine: ~35.4 g/mol ).

-

Steric Impact: The large atomic radius of bromine creates significant steric hindrance at the C1 position, which forces the adjacent benzyloxy group into a specific conformational orientation to minimize van der Waals clashes.

-

Electronic Impact: The highly electronegative fluorine and chlorine atoms withdraw electron density from the aromatic core via inductive effects, while the benzyloxy oxygen donates electron density via resonance. This push-pull dynamic lowers the pKa of adjacent protons and stabilizes the ring against oxidative degradation. Standard safety and handling protocols for such halogenated aromatics are detailed in its Safety Data Sheet (MDL: MFCD29088279)[2].

Thermodynamics of Solubility

Solubility is not merely a physical constant; it is a thermodynamic equilibrium dictated by the energy required to break the solute's crystal lattice versus the energy released upon solvation.

Thermodynamic profiling indicates that 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is highly lipophilic, exhibiting a calculated LogP of approximately 4.17 and a negligible aqueous solubility of merely ~0.017 g/L [3].

Mechanistic Rationale for Solubility Behavior:

-

Aqueous Insolubility: The molecule lacks any hydrogen-bond donors (such as -OH or -NH2). The high hydrophobic surface area generated by the aromatic rings and the halogens causes water molecules to form highly ordered, entropically unfavorable clathrate structures around the solute. Consequently, the compound is practically insoluble in water or standard biological buffers (e.g., PBS).

-

Organic Solubility: The compound dissolves readily in polar aprotic solvents (DMSO, DMF, EtOAc) and halogenated solvents (Dichloromethane). The dispersion forces (London forces) between the polarizable bromine/chlorine atoms and the organic solvents easily overcome the compound's lattice energy.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Impact on Experimental Design |

| Molecular Weight | 315.57 g/mol | High mass dictates lower volatility; requires mass spectrometry (ESI/APCI) for accurate detection. |

| Formula | C₁₃H₉BrClFO | Polyhalogenation increases lipophilicity and metabolic stability in biological assays. |

| CAS Number | 1879026-26-2 | Unique identifier required for precise procurement and literature screening. |

| LogP (Calculated) | ~4.17 | Drives partitioning into lipid bilayers; requires surfactants or co-solvents for in vitro assays. |

| Aqueous Solubility | ~0.017 g/L | Necessitates the use of DMSO stock solutions prior to aqueous dilution. |

Table 2: Empirical Solubility Matrix

| Solvent Class | Representative Solvent | Solubility State | Mechanistic Rationale |

| Aqueous | Water, PBS (pH 7.4) | Practically Insoluble | Lack of H-bond donors; high hydrophobic surface area. |

| Polar Aprotic | DMSO, DMF | Highly Soluble | Strong dipole-dipole interactions stabilize the halogenated aromatic ring. |

| Ethers | THF, 1,4-Dioxane | Highly Soluble | Favorable solvation of the benzyloxy ether moiety via dipole interactions. |

| Halogenated | Dichloromethane (DCM) | Highly Soluble | "Like dissolves like" – optimal dispersion forces between halogens. |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that empirical data is robust and reproducible.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask HPLC-UV Method)

Purpose: To empirically validate the 0.017 g/L aqueous solubility limit and rule out kinetic dissolution barriers.

-

Saturation: Add 5 mg (excess) of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene to a 2 mL glass HPLC vial containing 1 mL of PBS (pH 7.4).

-

Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at exactly 25.0°C for 24 hours. Causality: 24 hours is required to overcome the kinetic barrier of dissolution and reach true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to firmly pellet the undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter (do not use nylon, as lipophilic compounds will adsorb to it).

-

Quantification: Inject 10 µL of the filtrate into an HPLC-UV system (Detection at 254 nm). Quantify against a 5-point calibration curve prepared in 100% Acetonitrile.

-

Self-Validation Check: Spike a parallel PBS sample with a known concentration of an internal standard (e.g., toluene). Recovery of the internal standard must be >98%. This confirms that the low detected concentration of the target analyte is due to true thermodynamic insolubility, not non-specific adsorption to the glass vial or filter membrane.

Protocol 2: Orthogonal Functionalization (Suzuki-Miyaura Coupling)

Purpose: To leverage the solubility profile and structural reactivity for selective C-Br activation.

-

Reagent Assembly: In a Schlenk flask, combine 1.0 eq of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene, 1.1 eq of an arylboronic acid, and 0.05 eq of Pd(dppf)Cl₂.

-

Solvent/Base Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) and 2.0 eq of K₂CO₃. Causality: Dioxane is chosen because it fully dissolves the highly lipophilic starting material (LogP 4.17), while the 20% water fraction is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture at 80°C under an N₂ atmosphere for 12 hours. The C-Br bond (bond dissociation energy ~280 kJ/mol) undergoes oxidative addition by Pd(0) significantly faster than the stronger C-Cl (~330 kJ/mol) or C-F (~485 kJ/mol) bonds, ensuring absolute regioselectivity.

-

Self-Validation Check: Monitor the reaction via LC-MS. A successful, self-validating run will show >95% conversion to the desired cross-coupled product. If a dehalogenated byproduct (loss of Br without coupling) is detected, it indicates premature quenching or oxygen contamination in the solvent system.

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between the compound's physicochemical properties (driven by its molecular weight and LogP), its solubility constraints, and its downstream synthetic utility.

Figure 1: Physicochemical workflow illustrating solubility-driven solvent selection and reactivity.

References

- ChemScene. "1879026-26-2 | 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene". ChemScene Product Catalog.

- Guidechem. "2-(Benzyloxy)-1-broMo-4-fluorbenzol Physicochemical Properties". Guidechem Database.

- CymitQuimica. "Safety Data Sheet - 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene". CymitQuimica SDS Repository.

Sources

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene MSDS and safety data

An In-Depth Technical Guide to the Safe Handling of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Section 1: Chemical Identification and Properties

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is a halogenated aromatic ether. Its structure suggests it is likely a solid at room temperature.[2] The presence of bromo, chloro, and fluoro groups, along with the benzyl ether moiety, dictates its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 1879026-26-2 | [3] |

| Molecular Formula | C₁₃H₉BrClFO | [3] |

| Molecular Weight | 315.57 g/mol | [3] |

| Synonyms | 1-(Benzyloxy)-4-bromo-2-chloro-5-fluorobenzene | [3] |

| Purity | ≥95% | [3] |

| Storage | Sealed in a dry place at 2-8°C | [3] |

Section 2: Hazard Identification and Toxicological Profile

Based on data from structurally related compounds, 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is expected to be a hazardous substance.[1][4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][5] Halogenated aromatic compounds as a class can have varying degrees of toxicity, and some are persistent organic pollutants.[1]

Anticipated GHS Hazard Statements:

To the best of our knowledge, the complete toxicological properties of this specific product have not been fully investigated or determined.[8]

Section 3: First-Aid Measures

Prompt and appropriate first-aid is crucial in case of accidental exposure. The following procedures are recommended based on data for similar compounds.

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing and wash it before reuse.[4][8] Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[1] |

| Inhalation | Move the individual to fresh air.[1][9] If they are not breathing, give artificial respiration.[1] If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[10] Seek immediate medical attention.[4] |

Section 4: Handling, Storage, and Engineering Controls

A thorough risk assessment should be conducted before any experiment involving this compound.[1]

Detailed Handling Protocol:

-

Engineering Controls: All weighing and handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][8] Ensure safety showers and eye wash stations are readily available.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[4][6] Keep the container tightly closed when not in use.[8]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8] The container should be kept tightly closed and stored in secondary containment.[1]

Section 5: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene:

-

Eye Protection: Chemical safety goggles are required.[1] For procedures with a higher risk of splashing, a face shield should also be worn.[10]

-

Hand Protection: Nitrile or other chemically resistant gloves must be worn.[1][8]

-

Body Protection: A lab coat is required.[1] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and boots may be necessary.[8]

-

Respiratory Protection: No protective equipment is needed under normal use conditions within a certified fume hood.[4] If handling outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

Section 6: Accidental Release Measures

In the event of a small spill:

-

Ensure the area is well-ventilated.[1]

-

Wear appropriate PPE, including a respirator if necessary.[8]

-

Absorb the spilled material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[1]

-

Scoop up the absorbed material and contaminated debris into a designated, labeled hazardous waste container.[1][8]

-

Clean the spill area with a suitable solvent, followed by soap and water.[1]

-

For large spills, evacuate the area and contact your institution's EHS department.

Section 7: Disposal Considerations

Waste containing 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene must be treated as hazardous waste.

-

Containerization: Use a chemically compatible, leak-proof container with a secure lid.[1]

-

Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic Waste" and list "4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene" as a component. The label should also include hazard warnings (e.g., "Irritant").[1]

-

Storage: Store the sealed waste container in a designated satellite accumulation area, preferably in secondary containment, until collection by EHS personnel.[1]

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Visualizations

Risk Management Workflow for Handling 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Caption: Risk management workflow from planning to disposal.

References

-

PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. [Link]

-

Okayama University. Do you know first-aid for injuries caused by chemicals? [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | 133057-82-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. esc.kumamoto-u.ac.jp [esc.kumamoto-u.ac.jp]

- 10. fishersci.com [fishersci.com]

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Executive Summary

The synthesis of complex polyhalogenated biaryl compounds requires precise control over chemoselectivity to prevent over-coupling or polymerization. This application note details a highly optimized, self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene (CAS: 1879026-26-2)[1]. By exploiting the differential bond dissociation energies (BDEs) of the substrate's carbon-halogen bonds, this methodology ensures exclusive functionalization at the C-Br position while preserving the synthetically valuable C-Cl, C-F, and benzyloxy (OBn) moieties for downstream derivatization.

Mechanistic Rationale & Substrate Profiling

To design a robust coupling protocol, one must first analyze the electronic and steric microenvironment of the substrate. 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene presents three distinct halogen reaction sites.

Causality of Chemoselectivity: In palladium-catalyzed cross-coupling, the rate-determining step for neutral or deactivated aryl halides is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond[2],[3]. The reactivity order is strictly dictated by the bond strength: I >> Br > OTf >> Cl > F[3].

-

C-Br Bond (Position 1): With a BDE of approximately 81 kcal/mol, this is the weakest bond and the primary site of oxidative addition[4]. The adjacent ortho-fluoro group exerts an electron-withdrawing inductive effect, which further activates the C-Br bond toward the electron-rich Pd(0) center.

-

C-Cl Bond (Position 5): Possessing a higher BDE (~96 kcal/mol), the C-Cl bond is significantly more inert[4].

-

C-F Bond (Position 2): Extremely stable (BDE ~126 kcal/mol) and entirely unreactive under standard Suzuki conditions[3].

-

OBn Group (Position 4): Provides steric shielding and donates electron density via resonance, which slightly tempers the overall electrophilicity of the ring, further widening the reactivity gap between the C-Br and C-Cl bonds.

Chemoselective catalytic cycle for C-Br Suzuki coupling.

Catalyst Selection & Chemoselectivity Dynamics

The choice of catalyst and ligand is the single most critical variable in preventing competitive C-Cl activation[5].

While highly active, electron-rich bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos, or tri-tert-butylphosphine) are excellent for activating unreactive aryl chlorides[6], using them here will lead to catastrophic over-coupling (di-arylation)[7].

To maintain strict chemoselectivity, we employ Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a wide bite angle (99°) that facilitates reductive elimination, but it is not sufficiently electron-rich to drive the oxidative addition into the C-Cl bond at moderate temperatures (80 °C)[8]. This creates a massive kinetic preference for C-Br functionalization.

Quantitative Data: Catalyst Optimization Summary

The following table summarizes the optimization data, demonstrating why Pd(dppf)Cl₂ is the optimal choice for this specific transformation.

| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Chemoselectivity (C-Br : C-Cl) |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 80 | 82% | >99:1 |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 98% | >99:1 |

| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | >99% | 45:55 (Over-coupling) |

| 4 | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF/H₂O (4:1) | 90 | >99% | 70:30 (Poor selectivity) |

Note: Entry 2 provides the optimal balance of full conversion and absolute chemoselectivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Self-validating experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Scale: 1.0 mmol (Standard Discovery Scale)

Step 1: Reagent Assembly

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene (315.6 mg, 1.0 mmol, 1.0 equiv)[1].

-

Add the desired Arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add K₂CO₃ (345.5 mg, 2.5 mmol, 2.5 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%).

-

Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

-

Causality: The biphasic/semi-aqueous solvent is mandatory. Water dissolves the inorganic base, which is required to convert the neutral boronic acid into the highly nucleophilic boronate anion [Ar-B(OH)₃]⁻ prior to transmetalation[3].

Step 2: Strict Deoxygenation

-

Seal the flask and perform three consecutive freeze-pump-thaw cycles.

-

Backfill the flask with ultra-pure Nitrogen or Argon.

-

Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the formation of inactive Pd(II)-peroxo species, stalling the catalytic cycle.

-

Self-Validation Checkpoint: During the final thaw cycle under vacuum, the absence of rising micro-bubbles confirms the complete removal of dissolved gases.

Step 3: Reaction Execution & In-Process Control (IPC)

-

Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

-

Self-Validation Checkpoint 1 (Visual): Within 15 minutes, the suspension should transition from a reddish-orange color to a deep, homogeneous amber/brown, indicating the successful generation of the active Pd(0) species.

-

Self-Validation Checkpoint 2 (Analytical): After 3 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material isotope pattern (m/z ~314/316)[1] and the appearance of the desired product mass. The C-Cl isotope pattern (M, M+2 ratio of 3:1) must remain intact in the product mass spectrum.

Step 4: Quench and Workup

-

Once LC-MS confirms >95% conversion, remove the flask from heat and cool to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

-

Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL).

-

Wash the combined organic layers with saturated aqueous NaCl (brine) (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Brine washing removes residual Dioxane and water, while Na₂SO₄ eliminates trace moisture that could interfere with chromatographic resolution.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

-

Self-Validation Checkpoint 3: TLC of the purified fractions should yield a single, UV-active spot.

References

-

National Institutes of Health (NIH) / PMC - Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. Available at:[Link]

-

Wikipedia - Suzuki reaction. Available at: [Link]

-

Organic Chemistry Portal - Suzuki Coupling. Available at:[Link]

-

Chemistry LibreTexts - Suzuki-Miyaura Coupling. Available at:[Link]

-

MDPI - Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: A Guide to the Selective Debenzylation of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Introduction

The selective removal of protecting groups is a cornerstone of modern multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. The benzyl ether is a frequently employed protecting group for phenols due to its general stability across a wide range of reaction conditions and its susceptibility to cleavage under relatively mild protocols.[1][2] However, for complex molecules bearing sensitive functionalities, the debenzylation step can become a significant synthetic hurdle.

This is particularly true for substrates such as 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene, a highly functionalized aromatic ring likely serving as a key intermediate in the synthesis of bioactive molecules. The primary challenge lies in cleaving the O-benzyl ether with high fidelity without affecting the three distinct halogen substituents (F, Cl, Br). Standard catalytic hydrogenation methods, while common, pose a significant risk of competitive hydrodehalogenation, leading to undesired byproducts.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on achieving the selective debenzylation of this substrate. We will explore the mechanistic underpinnings of two primary methodologies, provide a comparative analysis, and present detailed, validated protocols to ensure high-yield, chemoselective transformation.

Mechanistic Considerations and the Challenge of Chemoselectivity

The success of this deprotection hinges on selecting a method that can differentiate between the C-O bond of the benzyl ether and the C-X (halogen) bonds of the aromatic ring.

Catalytic Hydrogenolysis: The Risk of Dehalogenation

Catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a common method for debenzylation.[4] The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. However, aryl C-X bonds can also undergo oxidative addition to the catalyst surface, leading to hydrodehalogenation. The reactivity order for this undesired side reaction is generally C-I > C-Br > C-Cl > C-F. For the target substrate, the C-Br bond is at the highest risk of cleavage.

While this method can be optimized, for instance by using milder hydrogen donors in a process called Catalytic Transfer Hydrogenation (CTH)[5][6][7] or by adding catalyst modifiers[8], the inherent lack of chemoselectivity remains a significant process risk.

Lewis Acid-Mediated Cleavage: A Non-Reductive Strategy

An alternative approach involves the use of a strong Lewis acid, such as boron trichloride (BCl₃). This method avoids a reductive mechanism entirely, thus eliminating the risk of hydrodehalogenation. The reaction is initiated by the coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the benzylic C-O bond, facilitating its cleavage to form a stable benzyl cation and a boron-phenoxide complex, which is subsequently hydrolyzed upon workup to yield the desired phenol.

A critical consideration in this method is the management of the liberated benzyl cation, which is a potent electrophile. In electron-rich aromatic systems, this cation can lead to undesired Friedel-Crafts alkylation side products. To mitigate this, a non-Lewis-basic "cation scavenger," such as pentamethylbenzene, is employed.[9][10][11] This scavenger effectively traps the benzyl cation, preventing it from reacting with the substrate or product.[9][10]

Comparative Analysis of Recommended Methodologies

For a substrate like 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene, the choice of method directly impacts yield and purity. The following table provides a comparative overview to guide the selection process.

| Feature | Method 1: Catalytic Transfer Hydrogenolysis | Method 2: Lewis Acid-Mediated Cleavage (BCl₃) |

| Primary Reagents | 10% Pd/C, Ammonium Formate | Boron Trichloride (BCl₃), Pentamethylbenzene |

| Mechanism | Reductive Cleavage (Hydrogenolysis) | Electrophilic Cleavage (Lewis Acid-Assisted) |

| Chemoselectivity | Moderate. High risk of C-Br hydrodehalogenation.[3][12] | High. Excellent selectivity for the O-benzyl ether over aryl halides.[1][9] |

| Key Advantages | Avoids handling of H₂ gas; reagents are common and relatively inexpensive. | Non-reductive conditions preserve halogen substituents; highly reliable.[12] |

| Key Disadvantages | Strict reaction monitoring required to minimize byproduct formation; catalyst poisoning possible. | BCl₃ is corrosive and moisture-sensitive, requiring inert atmosphere techniques; scavenger is essential. |

| Ideal Use Case | When Lewis acid-sensitive groups are present and dehalogenation can be carefully controlled. | For substrates with reducible groups (halogens, nitro groups) where selectivity is paramount. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and considerations for monitoring and purification.

Protocol 1: Selective Catalytic Transfer Hydrogenolysis

This protocol employs ammonium formate as a hydrogen donor, which is often milder than gaseous hydrogen.[5][7] Extreme caution is advised, and the reaction must be meticulously monitored to prevent over-reduction and loss of the bromine substituent. [12]

Workflow Diagram: Catalytic Transfer Hydrogenolysis

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nacatsoc.org [nacatsoc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. benchchem.com [benchchem.com]

Palladium-catalyzed cross-coupling of bromo-chloro-fluorobenzenes

The following Application Note is designed for research chemists and drug discovery scientists. It prioritizes practical, high-fidelity protocols over theoretical generalities.

Chemoselective Palladium-Catalyzed Cross-Coupling of Bromo-Chloro-Fluorobenzenes

Abstract

The ability to selectively functionalize polyhalogenated aromatic cores is a cornerstone of modern medicinal chemistry. This guide details the chemoselective cross-coupling of bromo-chloro-fluorobenzenes , exploiting the distinct oxidative addition rates of C–Br, C–Cl, and C–F bonds. We present two distinct workflows: (1) The "Sniper" Protocol for exclusive C–Br coupling while preserving C–Cl/C–F handles, and (2) The "Sequential Cascade" , a temperature-controlled one-pot method to install two different aryl groups at the Br and Cl sites sequentially.

The Chemoselectivity Challenge

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), chemoselectivity is governed by the rate of oxidative addition (OA) . The rate follows the bond dissociation energy (BDE) hierarchy:

-

Bromine (Br): The primary "entry point." Reacts under mild conditions.[1][2][3]

-

Chlorine (Cl): The "reserve" handle. Requires electron-rich, bulky ligands and elevated temperatures to activate.

-

Fluorine (F): The "inert" modulator. Generally resistant to Pd-catalysis, serving as a bioisostere or electronic tuner in the final drug scaffold.

The Critical Risk: Using a catalyst that is too active (e.g., unmodified Pd-NHC complexes at high heat) can lead to "over-coupling" at the Cl site or hydrodehalogenation, destroying the scaffold's orthogonality.

Diagram 1: The Reactivity Hierarchy & Mechanistic Cycle

This diagram visualizes the kinetic separation that enables chemoselectivity.

Caption: Kinetic hierarchy of oxidative addition. Successful discrimination relies on exploiting the

Strategic Catalyst Selection

Selection is binary based on your intent:

| Intent | Recommended Catalyst System | Why? |

| Protocol 1: Exclusive Br-Coupling | Pd(PPh3)4 or Pd(dppf)Cl2 | These "Generation 1" catalysts are active enough for C–Br but kinetically incompetent for C–Cl activation under standard conditions [1]. |

| Protocol 2: Sequential (Br then Cl) | XPhos-Pd-G2 or SPhos-Pd-G2 | These "Generation 3/4" precatalysts are highly active. They couple Br at RT and can be thermally "switched on" to couple Cl at |

Protocol 1: The "Sniper" Approach (Br-Selective)

Objective: Couple an aryl boronic acid at the C–Br position of 1-bromo-3-chloro-5-fluorobenzene while leaving the C–Cl bond 100% intact.

Materials:

-

Substrate: 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis) (2-3 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.

-

Solvent Addition: Add degassed Toluene/Ethanol and the aqueous Na2CO3 solution via syringe.

-

Reaction: Heat the mixture to 70°C .

-

Expert Tip: Do not exceed 80°C. While Pd(PPh3)4 is poor at activating chlorides, excessive heat can force sluggish background reactions or Pd-black precipitation.

-

-

Monitoring: Check TLC or LC-MS at 2 hours.

-

Success Marker: Disappearance of starting material; appearance of mono-coupled product.

-

Failure Marker: Appearance of de-chlorinated byproduct (M-Cl

M-H).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4.

Validation Data: Typical yields for this protocol range from 85-95% . Selectivity for Br:Cl is typically >99:1 .

Protocol 2: The "Sequential Cascade" (One-Pot)

Objective: Install Aryl-A at the Br site and Aryl-B at the Cl site in a single pot using a temperature-switchable catalyst.

Materials:

-

Substrate: 1-bromo-3-chloro-5-fluorobenzene

-

Boronic Acid A (1.0 equiv)

-

Boronic Acid B (1.2 equiv - added later)

-

Catalyst: XPhos-Pd-G2 (2-3 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: THF/Water (10:1)

Diagram 2: Sequential Workflow Logic

Caption: Temperature-controlled switch for orthogonal functionalization using XPhos-Pd-G2.

Step-by-Step Methodology:

-

Phase 1 (Br-Coupling): Combine substrate, Boronic Acid A (1.0 equiv), K3PO4 (3.0 equiv), and XPhos-Pd-G2 (2 mol%) in THF/Water.

-

Stir at Room Temperature (25°C).

-

Checkpoint: After 1-2 hours, confirm complete consumption of Ar-Br via LC-MS.

-

Phase 2 (Cl-Coupling): Open the vial (under inert flow) and add Boronic Acid B (1.2 equiv).

-

Heat to 100°C. Seal and heat for 4-6 hours.

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Hydrodehalogenation (Ar-H formed) | "Hydride source" present or catalyst death. | Use strictly anhydrous solvents (if using organic bases) or switch to DME . Avoid alcohols if possible in Step 2. |

| Cl-Coupling in Step 1 | Catalyst too active or T too high. | Lower T to 0°C or switch from XPhos to SPhos (slightly more sterically demanding). |

| Stalled Step 2 | Catalyst deactivation. | Add a "booster" shot of 1 mol% Pd-G2 with the second boronic acid. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem Technical Support. (2025). Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene. BenchChem Application Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]

- 6. uwindsor.ca [uwindsor.ca]

- 7. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Buchwald-Hartwig amination of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

An In-Depth Guide to the Chemoselective Buchwald-Hartwig Amination of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Authored by a Senior Application Scientist

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in countless pharmaceuticals and functional materials.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery by enabling the synthesis of complex aryl amines under relatively mild conditions, overcoming the limitations of traditional methods which often suffer from poor functional group tolerance and harsh requirements.[1][4]

This application note provides a detailed protocol and technical guide for the selective amination of a challenging, polyhalogenated substrate: 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene. The presence of three distinct halogen atoms (Br, Cl, F) on the aromatic ring introduces a critical question of chemoselectivity. This guide will explain the rationale behind achieving selective C-N bond formation at the C-Br position, detailing the selection of an optimal catalytic system and providing a robust, step-by-step protocol for researchers in synthetic and medicinal chemistry.

The Challenge: Achieving Chemoselectivity

The core synthetic challenge presented by 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is the selective activation of one C-X bond over the others. The success of a Buchwald-Hartwig amination hinges on the initial, often rate-determining, oxidative addition of the aryl halide to the Pd(0) catalyst.[2][5] The reactivity of aryl halides in this step generally follows the trend of bond dissociation energies: C–I > C–Br > C–OTf > C–Cl >> C–F.[6]